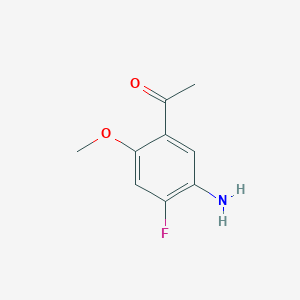
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10FNO2 It is a derivative of acetophenone, featuring an amino group, a fluorine atom, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one typically involves multiple steps. One common method starts with the nitration of 4-fluoro-2-methoxyacetophenone, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated sulfuric acid and sodium nitrite for nitration, followed by catalytic hydrogenation for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted acetophenones.
Applications De Recherche Scientifique
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The methoxy group may influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of an amino group.
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Bromo-2-hydroxyphenyl)ethan-1-one: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a fluorine atom can enhance its interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
1-(5-amino-4-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-5(12)6-3-8(11)7(10)4-9(6)13-2/h3-4H,11H2,1-2H3 |
Clé InChI |
ZRWXNOYKDDINAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1OC)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
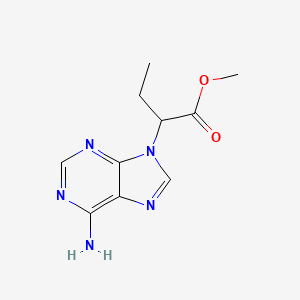

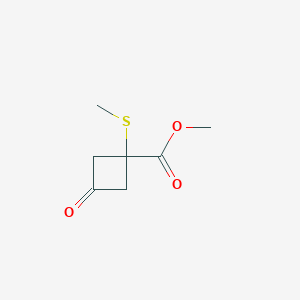

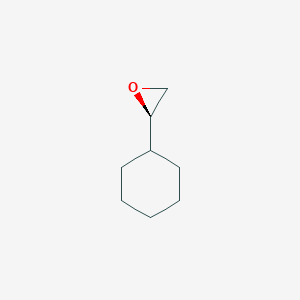


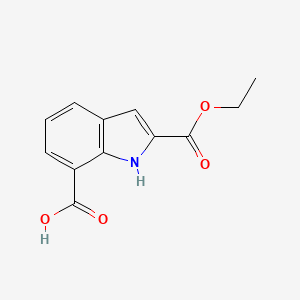
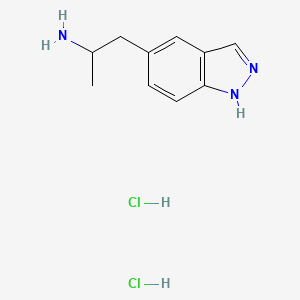
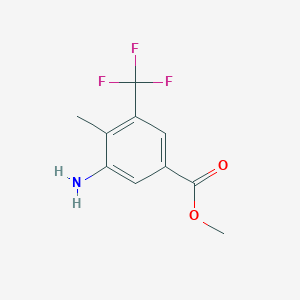
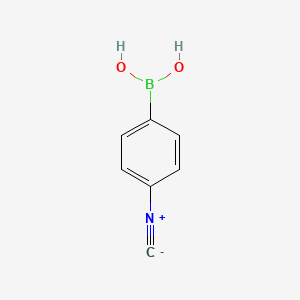
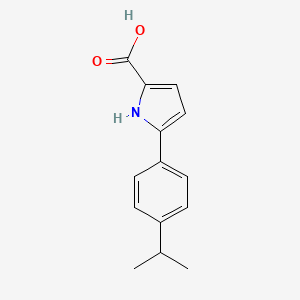
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
